2-[(1-methyl-1H-imidazol-2-yl)thio]-N-2-naphthylacetamide
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Overview
Description
The chemical compound “2-[(1-methyl-1H-imidazol-2-yl)thio]-N-2-naphthylacetamide” is part of a broader class of compounds that have been synthesized for various scientific investigations, including the study of their antibacterial properties and potential applications in medicinal chemistry. These compounds generally involve the incorporation of imidazole rings, naphthyl groups, and thioacetamide moieties, which contribute to their diverse chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds typically involves starting with a common intermediate, such as 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, and reacting it with 5-aryl-1,3,4-oxadiazole-2-thione or appropriate 1H-benzo[d]imidazole-2-thiols. These methods highlight the versatility of the synthetic routes used to create compounds with specific functional groups, including thioacetamide derivatives (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Molecular Structure Analysis
Crystal and molecular structure analyses, often utilizing X-ray diffraction and Density Functional Theory (DFT), are crucial for understanding the precise geometry of these compounds. Studies such as those conducted by Şahin et al. (2014) provide detailed insights into the arrangement of atoms and the molecular geometry, which are essential for predicting the chemical behavior and interactions of these compounds.
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by their molecular structure. For example, the presence of the imidazole ring and naphthyl group can impact the compound’s behavior in synthetic reactions and its interaction with biological targets. Various studies have explored the synthesis of naphthoquinone derivatives and their reactions with different chemical reagents, demonstrating the compounds' versatility and reactivity (Nakamori, Saito, & Kasai, 1988).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities . For example, some imidazole derivatives have been found to have anti-tubercular activity against Mycobacterium tuberculosis .
Biochemical Pathways
It is known that imidazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of imidazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-19-9-8-17-16(19)21-11-15(20)18-14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANYXLFYMGXFIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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